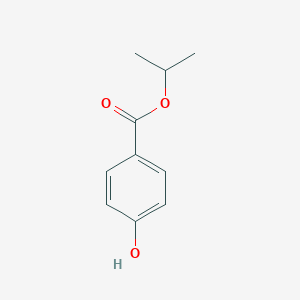

Isopropyl 4-hydroxybenzoate

准备方法

对羟基苯甲酸异丙酯是通过对羟基苯甲酸与异丙醇的酯化反应合成的。该反应通常涉及使用诸如亚硫酰氯之类的催化剂。 该过程始于在低温下逐步添加异丙醇、亚硫酰氯和对羟基苯甲酸,然后加热反应混合物 . 工业生产方法通常涉及类似的酯化工艺,以确保最终产品的纯度和产量 .

化学反应分析

对羟基苯甲酸异丙酯会经历各种化学反应,包括:

水解: 在碱存在下,对羟基苯甲酸异丙酯可以水解生成对羟基苯甲酸和异丙醇.

氧化和还原: 虽然对羟基苯甲酸异丙酯的具体氧化和还原反应记录较少,但在适当条件下它可能经历这些反应。

这些反应中常用的试剂包括用于水解的碱,以及用于氧化还原反应的各种氧化剂或还原剂。形成的主要产物取决于所用反应条件和试剂。

科学研究应用

Chemical Properties and Safety

Isopropyl 4-hydroxybenzoate has the molecular formula C10H12O3 and a molecular weight of 186.16 g/mol. It is characterized by its high purity (>99%) when used in research settings. However, it is essential to note that this compound is classified as toxic if ingested or inhaled, and it can cause skin and eye irritation . Proper handling and storage conditions are crucial to ensure safety during its application.

Cosmetic Applications

This compound is primarily utilized as a preservative in cosmetic formulations. Its effectiveness in inhibiting microbial growth makes it a valuable ingredient in products such as:

- Lotions and Creams : Prevents spoilage and extends shelf life.

- Shampoos and Conditioners : Protects against bacterial contamination.

- Makeup Products : Ensures product integrity over time.

Case Study: Efficacy in Cosmetic Products

A study published in the Journal of Cosmetic Science evaluated the antimicrobial efficacy of various parabens, including isopropyl paraben, in cosmetic formulations. The results demonstrated that isopropyl paraben effectively inhibited the growth of common pathogens such as Staphylococcus aureus and Escherichia coli, supporting its use as a safe preservative in personal care products .

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves multiple roles:

- Preservative in Liquid Formulations : Used in syrups and oral solutions to prevent microbial contamination.

- Stabilizer for Active Ingredients : Helps maintain the efficacy of sensitive compounds.

Case Study: Stability Testing

A research article highlighted the stability of isopropyl paraben in various pharmaceutical formulations. The study showed that formulations containing isopropyl paraben maintained their potency over extended periods compared to those without preservatives. This finding underscores its importance in pharmaceutical product development .

Food Industry Applications

This compound is also utilized as a food additive, where it acts as a preservative to prolong shelf life by preventing microbial growth.

Regulatory Status

The use of isopropyl paraben as a food additive is subject to regulatory scrutiny. It is generally recognized as safe (GRAS) when used within specified limits; however, ongoing research continues to evaluate its long-term effects on human health .

Environmental Impact and Safety Concerns

Despite its widespread use, there are growing concerns regarding the environmental impact of parabens, including this compound. Studies have indicated potential endocrine-disrupting effects associated with prolonged exposure. Regulatory agencies are increasingly focusing on these aspects to ensure consumer safety.

Table: Summary of Applications and Efficacy

| Application Area | Specific Use | Efficacy/Remarks |

|---|---|---|

| Cosmetics | Preservative | Effective against bacteria and fungi |

| Pharmaceuticals | Stabilizer | Maintains potency over time |

| Food Industry | Preservative | GRAS status under specific limits |

作用机制

对羟基苯甲酸异丙酯的抗菌作用主要是由于它能够破坏微生物的膜转运过程。 它抑制 DNA、RNA 和关键酶(如 ATP 酶和磷酸转移酶)的合成,从而导致微生物细胞死亡 . 其抗菌作用所涉及的确切分子靶点和途径仍在研究中。

相似化合物的比较

对羟基苯甲酸异丙酯是苯甲酸酯家族的一部分,该家族包括对羟基苯甲酸甲酯、对羟基苯甲酸乙酯、对羟基苯甲酸丙酯和对羟基苯甲酸丁酯等化合物 . 与其对应物相比,对羟基苯甲酸异丙酯的使用频率较低,但具有类似的防腐性能。 其独特之处在于其特定的酯基,它会影响其溶解度和抗菌功效 .

类似化合物包括:

对羟基苯甲酸甲酯: 常用于化妆品和医药产品。

对羟基苯甲酸乙酯: 用于食品和个人护理产品。

对羟基苯甲酸丙酯: 以其强大的抗菌性能而闻名。

对羟基苯甲酸丁酯: 常用于高端化妆品.

对羟基苯甲酸异丙酯的特定特性使其成为各种应用中一种宝贵的防腐剂,确保产品安全和长寿。

生物活性

Isopropyl 4-hydroxybenzoate, commonly known as isopropylparaben, is a member of the paraben family, widely used as a preservative in cosmetics and pharmaceuticals. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article delves into the biological properties, safety assessments, and relevant research findings regarding this compound.

- Chemical Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.21 g/mol

- Melting Point : 84-86 °C

- CAS Number : 4191-73-5

This compound acts primarily as an antimicrobial agent, inhibiting the growth of bacteria and fungi. Its effectiveness stems from its ability to disrupt microbial cell membranes and interfere with metabolic processes. Parabens, including isopropylparaben, undergo hydrolysis in the body to yield p-hydroxybenzoic acid, which is rapidly excreted in urine .

Human Health Assessments

The safety of isopropylparaben has been evaluated through various studies:

- Dermal Absorption : Studies indicate that parabens can penetrate the skin, with varying degrees of absorption depending on the formulation and skin condition. In vitro studies showed that 2.0% - 5.8% of un-metabolized methylparaben penetrated human skin within 24 hours .

- Endocrine Disruption Potential : Isopropylparaben has been scrutinized for its potential endocrine-disrupting properties. Although some studies suggest low estrogenic activity, comprehensive assessments have not conclusively linked it to significant endocrine disruption at typical exposure levels .

- Acute Toxicity : Animal studies indicate that high doses of parabens (e.g., >5000 mg/kg) do not result in mortality or significant adverse effects . However, caution is advised due to observed effects at lower doses in specific studies.

Case Study: Metabolism and Excretion

A study on the metabolism of methylparaben (a related compound) demonstrated rapid hydrolysis by human liver microsomes, leading to high plasma concentrations of p-hydroxybenzoic acid . This indicates similar metabolic pathways for isopropylparaben.

Table 1: Summary of Toxicological Data on Parabens

| Compound | LD50 (mg/kg) | Endocrine Activity | Skin Penetration (%) | Hydrolysis Rate |

|---|---|---|---|---|

| Methylparaben | >5000 | Minimal | 2.0 - 5.8 | Rapid |

| Ethylparaben | >5000 | Minimal | Not specified | Rapid |

| Isopropylparaben | Not specified | Low | Not specified | Moderate |

Environmental Impact

This compound's environmental persistence has raised concerns regarding its accumulation in aquatic systems. Studies suggest that parabens can be detected in wastewater and may affect aquatic organisms due to their antimicrobial properties . The biodegradability of parabens varies; while some are readily biodegradable, others may persist longer in the environment.

属性

IUPAC Name |

propan-2-yl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHMMKSPYOOVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052858 | |

| Record name | Isopropylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4191-73-5 | |

| Record name | Isopropylparaben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4191-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-hydroxy-, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004191735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6EOX47QK0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。